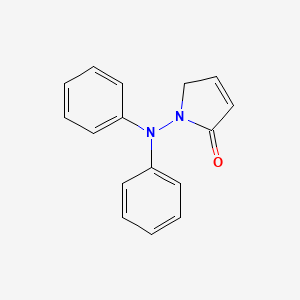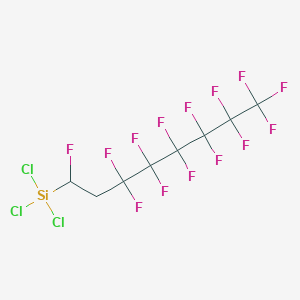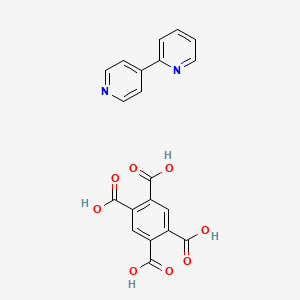
Benzene-1,2,4,5-tetracarboxylic acid;2-pyridin-4-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,4,5-tetracarboxylic acid;2-pyridin-4-ylpyridine: is a compound that combines the structural features of benzene-1,2,4,5-tetracarboxylic acid and 2-pyridin-4-ylpyridineIt is extensively used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . 2-pyridin-4-ylpyridine, on the other hand, is a bipyridine derivative known for its coordination chemistry applications.
準備方法
Synthetic Routes and Reaction Conditions:
Benzene-1,2,4,5-tetracarboxylic acid: can be synthesized by the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate in an alkaline medium.
2-pyridin-4-ylpyridine: can be synthesized through a coupling reaction of 4-bromopyridine with 2-pyridylboronic acid using a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods:
- Industrial production of benzene-1,2,4,5-tetracarboxylic acid involves the catalytic oxidation of durene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts .
- 2-pyridin-4-ylpyridine is produced industrially through similar coupling reactions, often using continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions:
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo further oxidation to form its anhydride derivative.
Substitution: 2-pyridin-4-ylpyridine can undergo electrophilic substitution reactions due to the presence of nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Palladium catalysts, boronic acids, Suzuki coupling conditions.
Major Products:
Oxidation: Benzene-1,2,4,5-tetracarboxylic dianhydride.
Reduction: Benzene-1,2,4,5-tetracarboxylic alcohol.
Substitution: Various substituted bipyridine derivatives.
科学的研究の応用
Chemistry:
- Benzene-1,2,4,5-tetracarboxylic acid is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers .
- 2-pyridin-4-ylpyridine is used in coordination chemistry to form complexes with transition metals .
Biology:
- These compounds are used in the design of bioinorganic complexes for studying metal-protein interactions .
Medicine:
- Potential applications in drug delivery systems due to their ability to form stable complexes with metals .
Industry:
作用機序
類似化合物との比較
特性
CAS番号 |
870554-41-9 |
|---|---|
分子式 |
C20H14N2O8 |
分子量 |
410.3 g/mol |
IUPAC名 |
benzene-1,2,4,5-tetracarboxylic acid;2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C10H6O8/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-8H;1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChIキー |
AUMJLXDFNMNBBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=NC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


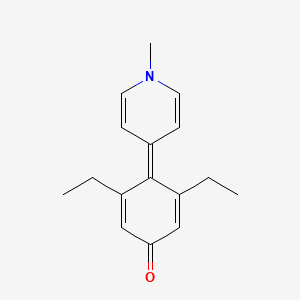
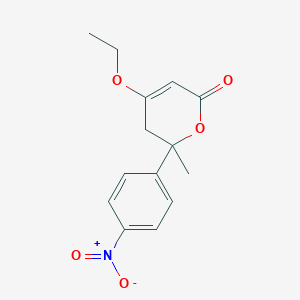
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
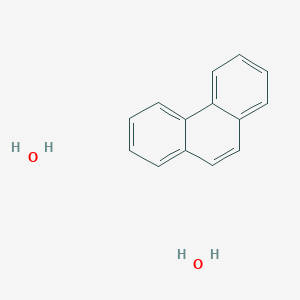
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

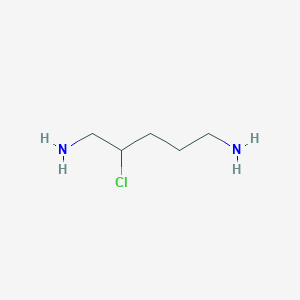
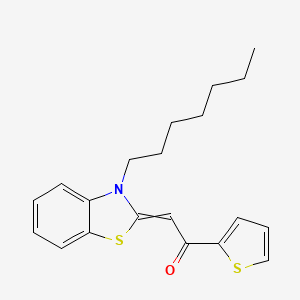
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
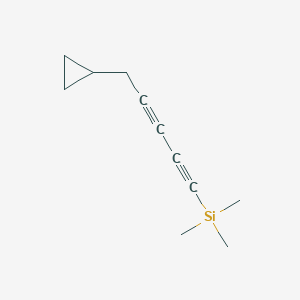
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
